molecular formula C17H22N4O3S B11245168 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide

Cat. No.: B11245168
M. Wt: 362.4 g/mol
InChI Key: DISWNMLATZGBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, so let’s break it down. Its IUPAC name is 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide . Quite a tongue-twister, right? Let’s explore its structure and properties.

    Chemical Formula: CHNOS

    Molecular Weight: 362.42 g/mol

This compound belongs to the class of heterocyclic compounds , containing both nitrogen and oxygen atoms in its ring system. The intriguing combination of a benzodioxepin core and a triazole ring suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity.

Chemical Reactions Analysis

    Oxidation: Can be oxidized to form sulfoxide or sulfone derivatives.

    Substitution: Undergoes nucleophilic substitution reactions.

    Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines).

    Major Products: Sulfur-containing derivatives and amide analogs.

Scientific Research Applications

    Medicine: Investigated for potential therapeutic effects (e.g., antiviral, anticancer).

    Chemistry: Used as a building block in drug discovery.

    Industry: Employed in the synthesis of novel materials.

Mechanism of Action

    Targets: Likely interacts with specific enzymes or receptors.

    Pathways: Further research needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide

InChI

InChI=1S/C17H22N4O3S/c1-3-7-18-15(22)11-25-17-20-19-16(21(17)2)12-5-6-13-14(10-12)24-9-4-8-23-13/h5-6,10H,3-4,7-9,11H2,1-2H3,(H,18,22)

InChI Key

DISWNMLATZGBFI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NN=C(N1C)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.